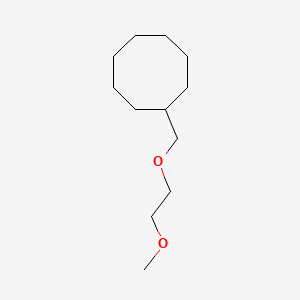

(2-Methoxyethoxy)methylcyclooctane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

85136-36-3 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

2-methoxyethoxymethylcyclooctane |

InChI |

InChI=1S/C12H24O2/c1-13-9-10-14-11-12-7-5-3-2-4-6-8-12/h12H,2-11H2,1H3 |

InChI Key |

PAMROBCNETTXJS-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCC1CCCCCCC1 |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Conformational Analysis of 2 Methoxyethoxy Methylcyclooctane

Systematic Nomenclature and Isomeric Considerations for (2-Methoxyethoxy)methylcyclooctane

The systematic name for the specified compound, following IUPAC nomenclature, is 1-((2-methoxyethoxy)methyl)cyclooctane. However, the initial query presents the name as this compound, which is ambiguous as it does not specify the point of attachment of the substituent to the cyclooctane (B165968) ring. For the purpose of this analysis, we will assume the substituents are attached to the same carbon atom, leading to the IUPAC name 1-((2-methoxyethoxy)methyl)-1-methylcyclooctane. Should the substituents be on different carbons, the naming would change accordingly (e.g., 1-((2-methoxyethoxy)methyl)-2-methylcyclooctane).

Isomerism in this molecule can arise from several factors:

Positional Isomerism: The methyl and (2-methoxyethoxy)methyl groups can be attached to different carbon atoms of the cyclooctane ring, giving rise to various positional isomers (e.g., 1,2-, 1,3-, 1,4-disubstituted cyclooctanes).

Structural Isomerism of the Ether: The ether group itself could have different structural arrangements, though the name "(2-methoxyethoxy)methyl" specifies a particular connectivity.

Stereochemical Aspects of the Methylcyclooctane Moiety

The introduction of a methyl group onto the cyclooctane ring creates a stereocenter, which can lead to the existence of enantiomers (non-superimposable mirror images) if the molecule is chiral. For a monosubstituted cyclooctane like methylcyclooctane, the carbon atom bearing the methyl group is a chiral center, and thus, (R)-methylcyclooctane and (S)-methylcyclooctane are enantiomers.

In the case of 1-((2-methoxyethoxy)methyl)-1-methylcyclooctane, the substituted carbon is not a stereocenter. However, if the substituents are on different carbons, for instance in 1-((2-methoxyethoxy)methyl)-2-methylcyclooctane, two stereocenters would be present, leading to the possibility of four stereoisomers (two pairs of enantiomers). The stereochemical descriptors (R/S) for each chiral center would be assigned based on the Cahn-Ingold-Prelog priority rules.

Conformational Dynamics of the Cyclooctane Ring in this compound Derivatives

The eight-membered ring of cyclooctane is considerably more flexible than smaller rings like cyclohexane (B81311). It can adopt several conformations to minimize steric, torsional, and angle strain. lumenlearning.com

Computational and mechanical models have been employed to understand the complex conformational landscape of cyclooctane. acs.org The most stable conformations are generally considered to be the boat-chair and the crown forms. libretexts.org The boat-chair conformation is typically of lower energy. The energy differences between the various conformations are small, resulting in a dynamic system. A thorough analysis of the conformational space has identified at least six minima. ic.ac.uk The interconversion between these forms requires activation energy, for instance, the barrier for the boat-chair to crown interconversion is approximately 10 kcal/mol. libretexts.org

The table below, based on computational studies, shows the relative energies of some key cyclooctane conformations. ic.ac.uk

| Conformation | Symmetry | Relative Energy (kcal/mol) |

| Boat-Chair | C_s | 0.0 |

| Crown | D_4d | +0.8 |

| Twist-Boat | D_2 | +1.6 |

| Twist-Chair-Chair | D_2d | +3.6 |

| Chair-Chair | C_i | +7.5 |

| Planar | D_8h | +82.8 |

This data represents theoretical calculations for unsubstituted cyclooctane and may be influenced by the presence of substituents.

The presence of bulky substituents, such as the (2-methoxyethoxy)methyl group, would be expected to influence the conformational equilibrium. The substituent would likely favor a pseudo-equatorial position to minimize steric interactions with the rest of the ring.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and rotational spectroscopy, are powerful tools for investigating the conformational preferences of cyclic molecules. nih.govacs.org For cyclooctane and its derivatives, variable temperature NMR studies can be used to "freeze out" individual conformers at low temperatures. The chemical shifts and coupling constants in the NMR spectra provide valuable information about the geometry and relative populations of the conformers. For instance, the observation of distinct signals for different protons at low temperatures can confirm the presence of a preferred, non-symmetrical conformation like the boat-chair.

Rotational spectroscopy, which is applicable to polar molecules, offers high resolution and allows for the direct determination of structural parameters. acs.org While this compound itself has not been studied, research on related cyclic ketones like cyclooctanone (B32682) has successfully identified multiple conformers in the gas phase. nih.govacs.org These studies have shown a strong preference for the lowest-energy conformation that minimizes transannular interactions (steric strain across the ring). nih.govacs.org In a molecule like this compound, similar transannular H-H repulsions would play a significant role in determining the most stable three-dimensional structure.

Synthetic Methodologies for 2 Methoxyethoxy Methylcyclooctane and Analogues

Strategies for Constructing the Cyclooctane (B165968) Core

The formation of a cyclooctane ring, a medium-sized carbocycle, presents unique synthetic challenges due to entropic and enthalpic factors. Nevertheless, several reliable methods have been established for their construction, which can be broadly categorized into ring-closing reactions and the derivatization of existing cyclooctane frameworks.

Ring-Closing Reactions for Cyclooctane Formation

Ring-closing reactions are a powerful tool in organic synthesis for creating cyclic molecules from acyclic precursors. acs.org One of the most prominent methods for the formation of medium-sized rings, including cyclooctanes, is Ring-Closing Metathesis (RCM). wikipedia.org

Ring-Closing Metathesis (RCM):

RCM utilizes transition metal catalysts, most notably those based on ruthenium, such as Grubbs' catalysts, to facilitate the intramolecular exchange of alkylidene groups between two terminal alkenes of a diene precursor. researchgate.netnih.gov This reaction forms a new double bond, creating the cyclic structure and releasing a volatile byproduct, typically ethylene (B1197577). wikipedia.org

The general scheme for forming a cyclooctene (B146475) via RCM is as follows:

An acyclic diene, where the two terminal double bonds are separated by a suitable hydrocarbon chain, is treated with a ruthenium catalyst.

The catalyst mediates the formation of a metallacyclobutane intermediate, leading to the eventual formation of a cyclooctene ring.

The resulting cyclooctene can then be readily converted to the saturated cyclooctane ring through catalytic hydrogenation. The efficiency of the RCM reaction to form eight-membered rings can be influenced by factors such as the nature of the substituents on the diene backbone and the specific catalyst used. acs.orgresearchgate.net

| RCM Substrate Type | Catalyst | Product | Yield | Reference |

| Substituted Dienes | Grubbs' Second Generation Catalyst | Substituted Cyclooctenes | Moderate to Excellent | acs.org |

| Highly Functionalized Dienes | Grubbs' and Schrock's Catalysts | Functionalized Cyclooctenes | Varies | researchgate.net |

Derivatization of Pre-formed Cyclooctane Systems

An alternative and often more direct approach to obtaining functionalized cyclooctanes is to start with a commercially available or readily synthesized cyclooctane derivative. This strategy leverages the existing carbocyclic framework and introduces the desired functionality through well-established chemical transformations.

Reduction of Cyclooctane Carboxylic Acid Derivatives:

A common precursor for the synthesis of cyclooctylmethanol, a key intermediate, is cyclooctanecarboxylic acid or its corresponding esters. These compounds can be reduced to the primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of carboxylic acids and esters to their corresponding primary alcohols. chemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction mixture and isolate the alcohol product. chemguide.co.uk

While sodium borohydride (B1222165) is a milder and safer reducing agent, it is generally not reactive enough to reduce carboxylic acids directly. chemguide.co.uk However, recent advancements have shown that manganese(I) catalysts can be used for the hydrosilylation of carboxylic acids to alcohols under mild conditions. nih.gov

Functionalization via Grignard Reagents:

Grignard reagents provide a versatile method for forming carbon-carbon bonds and introducing functional groups. wikipedia.orgorganic-chemistry.org To synthesize cyclooctylmethanol, a Grignard reagent can be reacted with a suitable cyclooctane-based electrophile. For instance, the reaction of a methylmagnesium halide with cyclooctanecarbaldehyde (B1346818), followed by an acidic workup, will yield cyclooctylmethanol. chemguide.co.uk Conversely, reacting cyclooctylmagnesium bromide with formaldehyde (B43269) will also produce the desired primary alcohol. organic-chemistry.org It is crucial that these reactions are performed under strictly anhydrous conditions, as Grignard reagents are highly reactive towards water. wikipedia.org

Hydroboration-Oxidation of Cyclooctene:

The hydroboration-oxidation of alkenes is a two-step process that results in the anti-Markovnikov addition of a hydroxyl group across the double bond. wikipedia.orglibretexts.org Starting with cyclooctene, treatment with a borane (B79455) reagent like borane-THF complex (BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) and a base (e.g., sodium hydroxide) yields cyclooctanol (B1193912). chemistrytalk.orgmasterorganicchemistry.com While this method directly produces cyclooctanol, further functional group manipulation would be required to obtain cyclooctylmethanol.

Introduction of the (2-Methoxyethoxy)methyl Group

Once cyclooctylmethanol is obtained, the final step in the synthesis of (2-Methoxyethoxy)methylcyclooctane is the introduction of the (2-methoxyethoxy)methyl ether moiety. This is typically achieved through an etherification reaction.

Alkylation Reactions Utilizing 2-Methoxyethoxymethyl Chloride (MEM-Cl) and Related Reagents

The most common and direct method for introducing the (2-methoxyethoxy)methyl group is through the use of 2-Methoxyethoxymethyl chloride, often abbreviated as MEM-Cl. This reagent is widely used in organic synthesis for the protection of hydroxyl groups as MEM ethers.

The reaction involves the deprotonation of the alcohol, in this case, cyclooctylmethanol, with a non-nucleophilic base to form an alkoxide. A frequently used base for this purpose is N,N-diisopropylethylamine (DIPEA), also known as Hünig's base. The resulting alkoxide then acts as a nucleophile, attacking the electrophilic chloromethyl group of MEM-Cl in a Williamson ether synthesis-type reaction to form the desired ether linkage. The reaction is typically carried out in an aprotic solvent such as dichloromethane.

| Reactants | Base | Solvent | Product |

| Cyclooctylmethanol, MEM-Cl | DIPEA | Dichloromethane | This compound |

Alternative Etherification Pathways

Reductive Etherification:

Reductive etherification involves the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent. pearson.com In a hypothetical scenario, cyclooctanecarbaldehyde could be reacted with 2-methoxyethanol (B45455) in the presence of a catalyst and a reducing agent like molecular hydrogen or a hydrosilane to form the target ether. pearson.com

Ullmann and Buchwald-Hartwig Etherifications:

The Ullmann and Buchwald-Hartwig reactions are powerful copper- and palladium-catalyzed methods, respectively, for the formation of aryl ethers. rsc.org While these are primarily used for the synthesis of aryl ethers, their application to the formation of alkyl ethers, particularly in complex settings, is an area of ongoing research.

Total Synthesis of this compound

A plausible total synthesis of this compound can be envisioned by combining the methodologies discussed above. A retrosynthetic analysis suggests that the target molecule can be disconnected at the ether linkage, leading back to cyclooctylmethanol and a (2-methoxyethoxy)methyl source. Cyclooctylmethanol, in turn, can be traced back to a simpler cyclooctane precursor.

A practical and efficient synthetic route would likely involve the following steps:

Formation of Cyclooctylmethanol:

Route A: Reduction of commercially available cyclooctanecarboxylic acid with a strong reducing agent like LiAlH₄.

Route B: Grignard reaction between cyclooctylmagnesium bromide (prepared from bromocyclooctane) and formaldehyde.

Etherification:

Reaction of the synthesized cyclooctylmethanol with 2-Methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an aprotic solvent.

This two-stage approach, leveraging well-established and high-yielding reactions, represents a reliable pathway for the laboratory-scale synthesis of this compound.

Convergent and Divergent Synthetic Approaches to this compound Analogues

A plausible synthetic pathway to this compound would likely involve two key stages: the formation of a (hydroxymethyl)cyclooctane precursor, followed by the introduction of the 2-methoxyethoxy group. The latter is a standard procedure in organic synthesis, often achieved by protecting an alcohol with a (2-methoxyethoxy)methyl (MEM) group. This is typically accomplished by reacting the alcohol with (2-methoxyethoxy)methyl chloride (MEM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgwikipedia.org The core of the synthetic challenge, therefore, lies in the efficient and stereocontrolled synthesis of the substituted cyclooctane framework.

Convergent Synthetic Approaches

For analogues of this compound, a convergent approach could involve the coupling of a functionalized open-chain precursor that is then cyclized, or the joining of two smaller cyclic or acyclic fragments. For instance, a nickel-catalyzed asymmetric migratory hydroalkylation process represents a powerful convergent method for creating enantioenriched 1,2-disubstituted cycloalkanes from racemic mixtures of cycloalkenes. chemrxiv.orgnih.gov

A hypothetical convergent synthesis of a this compound analogue could start with commercially available materials to construct two key fragments that are then joined. For example, a fragment containing the C1-C4 portion of the cyclooctane ring and another containing the C5-C8 portion with the methyl side chain could be synthesized separately and then coupled using modern cross-coupling reactions before a ring-closing metathesis (RCM) or other cyclization strategy.

Table 1: Illustrative Convergent Synthesis Steps for a Cyclooctane Precursor

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Grignard Reaction | 4-bromobut-1-ene, 4-oxobut-1-enal | Mg, THF; then aqueous workup | Octa-1,7-diene-4,5-diol |

| 2 | Ring-Closing Metathesis | Octa-1,7-diene-4,5-diol | Grubbs Catalyst | Cyclooct-1-ene-4,5-diol |

| 3 | Hydrogenation | Cyclooct-1-ene-4,5-diol | H₂, Pd/C | Cyclooctane-1,2-diol |

| 4 | Monofunctionalization | Cyclooctane-1,2-diol | Selective protection/oxidation | (2-hydroxycyclooctyl)methanol |

This table presents a conceptual pathway and does not represent experimentally verified results for this specific sequence.

Divergent Synthetic Approaches

Divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to generate a library of structurally related compounds. nih.gov This approach is particularly effective for exploring structure-activity relationships by creating a range of analogues from a single, readily accessible starting material.

A key starting material for a divergent synthesis of this compound analogues could be cyclooctanone (B32682) or 1,5-cyclooctadiene (B75094). nih.govchemrxiv.org For example, cyclooctane-1,3-dione, which can be synthesized on a large scale from cyclooctanone, serves as a versatile precursor for various functionalized cyclooctanes. nih.gov

A divergent strategy could commence with the epoxidation of cyclooctene to form cyclooctene oxide. This epoxide is a versatile intermediate that can be opened by a variety of nucleophiles. Reaction with a methyl-containing organocuprate could introduce the methyl group, followed by reduction of the resulting alcohol to afford methylcyclooctane. Alternatively, ring-opening with a cyanide nucleophile, followed by reduction, could lead to (aminomethyl)cyclooctane, which could be further functionalized.

Another divergent approach could start from trans-cyclooct-4-enone, prepared in two steps from 1,5-cyclooctadiene. nih.gov Stereocontrolled 1,2-additions of various nucleophiles to this ketone can produce a wide array of substituted trans-cyclooctenes, which can then be hydrogenated to the corresponding saturated cyclooctane analogues. nih.gov

Table 2: Divergent Synthesis from Cyclooctene Oxide

| Starting Material | Reagent | Conditions | Product |

| Cyclooctene Oxide | LiAlH₄ | THF, reflux | Cyclooctanol |

| Cyclooctene Oxide | (CH₃)₂CuLi | Et₂O, -78 °C | 2-Methylcyclooctanol |

| Cyclooctene Oxide | NaCN, H₂O | DMSO | 2-Hydroxycyclooctanecarbonitrile |

| Cyclooctene Oxide | NaN₃ | EtOH, H₂O | 2-Azidocyclooctanol |

This table illustrates potential reaction pathways from a common intermediate.

Once a library of substituted (hydroxymethyl)cyclooctane analogues is generated through either convergent or divergent pathways, the final step would be the etherification with MEM-Cl to yield the corresponding this compound analogues. The development of novel reagents and catalytic systems continues to expand the toolkit available for such syntheses, enabling the controlled formation of complex cyclic structures. rsc.orgrsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Methoxyethoxy Methylcyclooctane

Reactivity of the Ether Linkage in (2-Methoxyethoxy)methylcyclooctane

The (2-methoxyethoxy)methyl (MEM) group is a common protecting group for alcohols in organic synthesis. Its reactivity in this compound is primarily centered around the cleavage of the ether bond to deprotect the parent cyclooctylmethanol and the coordination of its oxygen lone pairs.

Cleavage and Deprotection Strategies of the (2-Methoxyethoxy) Group

The removal of the MEM group from this compound to yield cyclooctylmethanol is a critical transformation. This deprotection can be achieved under various conditions, primarily acidic, which target the acetal-like structure of the MEM ether.

Acid-Catalyzed Deprotection:

The most common method for cleaving MEM ethers is through treatment with an acid. The reaction proceeds via protonation of one of the ether oxygens, followed by the elimination of a resonance-stabilized carbocation. This process can be tuned to be selective in the presence of other acid-labile groups.

Common acidic reagents for this purpose include:

Brønsted Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH) are frequently employed. The reaction is typically conducted in a protic solvent like water or an alcohol at room temperature or with gentle heating.

Lewis Acids: A variety of Lewis acids can also effectively cleave MEM ethers, often with enhanced selectivity. These reactions are typically performed in aprotic solvents.

| Reagent | Conditions | Description |

| Trifluoroacetic Acid (TFA) | CH2Cl2/H2O, 0 °C to rt | A standard and effective method for MEM deprotection. |

| Hydrochloric Acid (HCl) | THF/H2O or MeOH/H2O | A common and cost-effective reagent. |

| p-Toluenesulfonic Acid (TsOH) | MeOH, rt | A milder acidic condition suitable for sensitive substrates. |

| Zinc Bromide (ZnBr2) | CH2Cl2, rt | A Lewis acid that can offer selectivity in complex molecules. |

| Magnesium Bromide (MgBr2) | Et2O, rt | Another mild Lewis acid option for MEM cleavage. |

Reactions Involving Oxygen Lone Pair Coordination

The oxygen atoms in the (2-methoxyethoxy)methyl group possess lone pairs of electrons, making them potential sites for coordination with metal ions and other Lewis acids. This coordination can influence the reactivity of the molecule in several ways:

Activation of the Ether Linkage: Coordination of a Lewis acid to one of the ether oxygens can weaken the C-O bond, facilitating cleavage under milder conditions than those required for traditional acid-catalyzed deprotection.

Conformational Control: In more complex derivatives of this compound, the coordination of the MEM group to a metal center can lock the conformation of the molecule, directing the stereochemical outcome of reactions at other sites.

Solubilizing Group: The ether linkages can enhance the solubility of the molecule and its metal complexes in certain organic solvents.

For instance, the coordination of the ether to lithium ions can influence the regioselectivity of deprotonation on the cyclooctane (B165968) ring by directing a lithium base to a specific position.

Transformations of the Cyclooctane Ring in this compound

The cyclooctane ring, a large and flexible carbocycle, can undergo a variety of transformations, including changes in ring size, functionalization at various positions, and rearrangements.

Cyclooctane Ring Opening and Contraction Reactions

While the saturated cyclooctane ring is generally stable, under specific conditions, it can undergo ring-opening or contraction reactions.

Ring-Opening: Oxidative cleavage of the C-C bonds of the cyclooctane ring can lead to linear dicarboxylic acids or other difunctional compounds. This typically requires strong oxidizing agents like potassium permanganate (B83412) or ozone, followed by an oxidative workup.

Ring Contraction: Transannular reactions, where a reaction occurs across the ring, can lead to the formation of bicyclic systems or contracted rings. For example, photochemically induced cyclization or intramolecular hydride abstraction can lead to pentalane or indane derivatives. A common ring contraction is the conversion of a cyclooctanone (B32682) (which could be formed by oxidation of a cyclooctanol (B1193912) derivative) to a cycloheptanecarboxylic acid derivative via a Wolff rearrangement.

Functionalization of the Cyclooctane Framework

Introducing new functional groups onto the cyclooctane ring of this compound is a key strategy for elaborating its structure.

Free-Radical Halogenation: The saturated C-H bonds of the cyclooctane ring can be functionalized through free-radical halogenation (e.g., with N-bromosuccinimide), although this often leads to a mixture of products due to the multiple possible sites of reaction.

Directed C-H Activation: More modern methods involve directed C-H activation, where the MEM ether itself can direct a metal catalyst to a specific C-H bond on the cyclooctane ring, allowing for selective functionalization. This approach offers superior control over the position of the new functional group.

| Reaction Type | Reagents | Potential Products |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light | Mixture of bromocyclooctane (B72542) derivatives |

| Directed C-H Functionalization | Pd(OAc)2, directing group | Selectively functionalized cyclooctane |

| Oxidation | CrO3, H2SO4 | Cyclooctanone derivative |

Isomerization and Rearrangement Processes of Cyclooctane Derivatives

The conformational flexibility of the cyclooctane ring can lead to various isomerization and rearrangement processes, particularly in cationic or radical intermediates.

Transannular Hydride Shifts: In carbocationic intermediates, which could be formed during deprotection or other reactions, a hydride ion can shift from one carbon atom to another across the ring (e.g., a 1,5-hydride shift). This leads to the formation of a more stable carbocation and results in constitutional isomers.

Cope and Claisen Rearrangements: If unsaturation is introduced into the cyclooctane ring, pericyclic reactions like the Cope and Claisen rearrangements can occur. For instance, a 1,5-cyclooctadiene (B75094) derivative can undergo a Cope rearrangement to form a divinylcyclohexane.

These rearrangements are often thermally or photochemically induced and are a powerful tool for restructuring the carbon skeleton of cyclooctane derivatives.

Reactivity Studies of this compound under Specific Conditions

The reactivity of this compound is largely dictated by the saturated cyclooctane ring, which is generally inert, and the more reactive ether linkages in the side chain.

Although this compound is a saturated cycloalkane, understanding the photochemical behavior of related unsaturated systems like cyclooctenes provides context for potential synthetic routes and the stability of the eight-membered ring under irradiation.

The photochemical isomerization of cis-cyclooctenes to their more strained trans-isomers is a well-established process. nih.gov This transformation is typically achieved through singlet-sensitized photoisomerization. nih.gov The process often involves irradiation at 254 nm in the presence of a chiral aromatic ester, which forms a singlet excited state. This excited sensitizer (B1316253) then interacts with the cis-cyclooctene to create diastereomeric exciplexes, which can then partition to either the trans-cyclooctene (B1233481) or back to the cis-isomer. nih.gov

To improve the yields of the trans-isomer, which can be prone to photodegradation, flow reactors are often employed. nih.gov In such a setup, the reaction mixture is continuously passed through a column containing silver nitrate (B79036) (AgNO₃) on silica (B1680970) gel. The trans-cyclooctene is selectively retained by the silver ions, driving the equilibrium of the photoisomerization towards the desired product. nih.gov

These photochemical methods provide access to functionalized trans-cyclooctenes that can participate in further reactions, such as stereospecific transannular cyclizations. nih.gov While these reactions are characteristic of the double bond in cyclooctenes, they highlight the chemical manipulations that the cyclooctane framework can undergo.

The oxidative degradation of this compound can be anticipated to occur at both the cyclooctane ring and the ether side chain, with the latter being more susceptible to oxidative cleavage.

Oxidation of the Cyclooctane Ring:

The cyclooctane ring is relatively resistant to oxidation. However, under specific conditions, it can be oxidized. For instance, the oxidation of cyclooctane to cyclooctanone can be achieved with molecular oxygen in the presence of a co-reductant like acetaldehyde (B116499) and compressed carbon dioxide. nih.gov This reaction can yield up to 20% of cyclooctanone under optimized multiphase conditions. nih.gov

Furthermore, various catalysts have been shown to promote the oxidation of cyclooctane. For example, using hydrogen peroxide as the oxidant, mesoporous titanium-silicate catalysts can facilitate the formation of cyclooctyl hydroperoxide, which can then be converted to cyclooctanone and cyclooctanol. researchgate.net The yield of oxidation products is influenced by reaction time, temperature, and the concentrations of the reactants. researchgate.net The table below summarizes the conditions and yields for the oxidation of cyclooctane to cyclooctanone from various studies.

| Oxidant | Catalyst / Co-reductant | Solvent | Temperature (°C) | Time (h) | Yield of Cyclooctanone (%) |

| Molecular Oxygen | Acetaldehyde / Compressed CO₂ | - | - | - | up to 20 |

| tert-Butyl hydroperoxide | Rhenium(V) complex | Acetonitrile | 70 | 14 | 88 |

| Hydrogen Peroxide | Dawson-type polyoxometalates | - | 90 | 20 | High conversion, product mixture |

| Oxygen | Co²⁺/Mn²⁺/Alkyl nitrites | Acetic Acid | 70 | 5 | High conversion, product mixture |

Table 1: Conditions and Yields for the Oxidation of Cyclooctane to Cyclooctanone. This table is generated based on data from analogous reactions and may not be representative of the reactivity of this compound itself. nih.govresearchgate.netresearchgate.netnih.gov

Oxidative Cleavage of the (2-Methoxyethoxy)methyl Side Chain:

The ether linkages in the (2-methoxyethoxy)methyl side chain are more prone to oxidative degradation than the cyclooctane ring. The oxidation of ethers can proceed through a free-radical chain mechanism, especially in the presence of oxygen (autoxidation), which can lead to the formation of unstable hydroperoxides.

More controlled oxidative cleavage of ethers can be achieved using specific reagents. For instance, the oxidative cleavage of diethylene glycol, a compound structurally related to the side chain, has been studied using potassium bromate (B103136) in an acidic medium. jocpr.com The reaction proceeds via the formation of an unstable bromate ester that decomposes in a two-electron transfer process to yield formaldehyde (B43269) as one of the products. jocpr.com The rate of this reaction is dependent on the concentrations of the ether, the bromate ion, and the acid. jocpr.com

Enzymatic systems can also catalyze the cleavage of ethers. For example, the extracellular peroxygenase from the fungus Agrocybe aegerita can catalyze the H₂O₂-dependent cleavage of various ethers. nih.gov The mechanism is believed to involve a hydrogen abstraction and oxygen rebound pathway, leading to the formation of a hemiacetal which then hydrolyzes. nih.gov This enzymatic reaction can cleave methyl t-butyl ether to formaldehyde and t-butanol, and tetrahydrofuran (B95107) to 4-hydroxybutanal. nih.gov

The likely products of the oxidative degradation of the (2-methoxyethoxy)methyl side chain of this compound would be cyclooctanecarbaldehyde (B1346818) and other smaller oxygenated molecules resulting from the fragmentation of the ether chain.

| Compound | Reagent | Conditions | Major Products | Reference |

| Diethylene glycol | Potassium bromate / HCl | 298-313 K | Formaldehyde, Ethylene (B1197577) oxide | jocpr.com |

| Methyl t-butyl ether | Agrocybe aegerita peroxygenase / H₂O₂ | pH 7.0 | Formaldehyde, t-Butanol | nih.gov |

| Tetrahydrofuran | Agrocybe aegerita peroxygenase / H₂O₂ | pH 7.0 | 4-Hydroxybutanal | nih.gov |

| Methyl 3,4-dimethoxybenzyl ether | Agrocybe aegerita peroxygenase / H₂O₂ | pH 7.0 | 3,4-Dimethoxybenzaldehyde | nih.gov |

Table 2: Products from the Oxidative Cleavage of Structurally Related Ethers. This table is generated based on data from analogous reactions and may not be representative of the reactivity of this compound itself.

Spectroscopic Characterization Techniques for 2 Methoxyethoxy Methylcyclooctane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For (2-Methoxyethoxy)methylcyclooctane, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the numerous, chemically similar protons in the cyclooctane (B165968) ring and the conformational flexibility of the molecule. libretexts.org At room temperature, the protons on the cyclooctane ring would likely appear as a broad, overlapping multiplet system, typically in the range of 1.2-2.0 ppm. The methine proton on the cyclooctane ring to which the side chain is attached would be shifted downfield. The protons of the ether sidechain would be more distinct. The methylene (B1212753) groups adjacent to the ether oxygens (-O-CH₂-) would appear downfield, likely in the 3.4-3.7 ppm range, while the terminal methoxy (B1213986) group (-OCH₃) would be a sharp singlet around 3.3-3.4 ppm. The methyl group attached directly to the cyclooctane ring would appear as a doublet further upfield, around 0.9 ppm. libretexts.orgyoutube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a clearer picture due to its wider chemical shift range, which generally prevents signal overlap. pressbooks.pubpressbooks.pub The carbons of the cyclooctane ring are expected to resonate in the alkane region, typically between 25 and 40 ppm. oregonstate.eduwisc.edu The carbon atom bearing the ether substituent would be shifted downfield. The carbons in the ether side chain would be found in the characteristic range for C-O bonds, approximately 60-80 ppm. oregonstate.eduyoutube.com The terminal methoxy carbon would also fall within this region. The methyl carbon on the cyclooctane ring would be the most upfield signal, likely below 20 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclooctane Ring CH₂ | ~1.2 - 2.0 (complex multiplets) | ~25 - 40 |

| Cyclooctane Ring CH (substituted) | ~2.0 - 2.5 (multiplet) | ~40 - 50 |

| Cyclooctane Ring CH₃ | ~0.9 (doublet) | ~15 - 20 |

| -O-CH₂-CH₂-O- | ~3.6 - 3.7 (multiplet) | ~68 - 72 |

| -CH-O-CH₂- | ~3.4 - 3.5 (multiplet) | ~70 - 75 |

| -O-CH₃ | ~3.3 - 3.4 (singlet) | ~58 - 60 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its alkane and ether components. Strong, sharp peaks in the 2850-3000 cm⁻¹ region would indicate C-H stretching vibrations of the cyclooctane and methyl groups. libretexts.org The most diagnostic feature would be the strong C-O stretching vibration of the ether linkages, which is expected to appear in the 1050-1150 cm⁻¹ region. C-H bending vibrations for the CH₂ and CH₃ groups would be observed around 1380-1470 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While C-O stretches are strong in the IR, the symmetric C-O-C stretch might be more prominent in the Raman spectrum. The hydrocarbon backbone would show strong Raman signals for C-C stretching and CH₂ twisting and rocking modes in the 800-1200 cm⁻¹ region. In molecules with a center of inversion, IR and Raman activities are mutually exclusive; while this compound lacks this symmetry, some vibrational modes may be inherently stronger in one technique over the other. youtube.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (alkane) | 2850 - 3000 | Strong | Strong |

| CH₂/CH₃ Bend | 1380 - 1470 | Medium | Medium |

| C-O Stretch (ether) | 1050 - 1150 | Strong | Medium |

| C-C Stretch (ring) | 800 - 1200 | Weak-Medium | Medium-Strong |

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. In electron ionization (EI) mass spectrometry, the molecule would undergo fragmentation. The fragmentation of ethers is well-characterized and typically involves cleavage of the C-O bond and α-cleavage (cleavage of a bond adjacent to the oxygen atom). dummies.commiamioh.edu

Key predicted fragmentation pathways for this compound include:

α-cleavage: Loss of the (2-methoxyethoxy)methyl side chain to give a cyclooctyl cation or related fragments.

Ether fragmentation: Cleavage within the ether chain, leading to characteristic ions such as m/z 45 ([CH₃OCH₂]⁺) and m/z 59 ([CH₃OCH₂CH₂]⁺).

Loss of the side chain: A primary fragmentation would likely be the cleavage of the bond connecting the side chain to the cyclooctane ring. nih.govnsf.gov

| m/z Value | Predicted Fragment Structure | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | [C₁₂H₂₄O₂]⁺ | Molecular Ion |

| [M - 31]⁺ | [C₁₁H₂₁O]⁺ | Loss of methoxy radical (·OCH₃) |

| 111 | [C₈H₁₅]⁺ | Cyclooctyl cation from side-chain loss |

| 89 | [C₄H₉O₂]⁺ | (2-Methoxyethoxy)methyl cation |

| 59 | [C₂H₇O]⁺ | [CH₃OCH₂CH₂]⁺ |

| 45 | [CH₅O]⁺ | [CH₃OCH₂]⁺ |

Advanced Spectroscopic Methods for Conformational and Stereochemical Analysis

Due to the inherent flexibility of the cyclooctane ring and the presence of at least one stereocenter, advanced spectroscopic methods would be indispensable for a complete structural and stereochemical assignment. acs.orgic.ac.uk

2D NMR Spectroscopy: A suite of 2D NMR experiments would be required to unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships. numberanalytics.comomicsonline.org

COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling networks, helping to trace the connectivity within the cyclooctane ring and the ether side chain. slideshare.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, confirming the assignments made from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the attachment point of the side chain to the cyclooctane ring and connecting the various fragments of the molecule.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing critical information about the 3D structure and stereochemistry. acdlabs.comblogspot.comcolumbia.edu For a flexible molecule like this, ROESY can be particularly useful to avoid zero-crossing NOEs. blogspot.com

Vibrational Circular Dichroism (VCD): Since this compound is a chiral molecule, VCD spectroscopy could be used to determine its absolute configuration. nih.govwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for each enantiomer, the absolute stereochemistry can be unambiguously assigned. rsc.orgresearchgate.net

Rotational Spectroscopy: For a detailed analysis of the conformational landscape in the gas phase, chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy would be the technique of choice. nih.govlibretexts.org This high-resolution method can distinguish between different conformers of the molecule, providing precise rotational constants that can be used to determine their exact geometries. uva.esnih.govresearchgate.net This would be particularly valuable for understanding the preferred conformations of the flexible cyclooctane ring.

Theoretical and Computational Studies of 2 Methoxyethoxy Methylcyclooctane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed examination of a molecule's electronic structure. arxiv.org These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the nature of the chemical bonds.

For (2-Methoxyethoxy)methylcyclooctane, methods like Density Functional Theory (DFT) and ab initio calculations would be employed. DFT methods, such as B3LYP, are often chosen for their balance of computational cost and accuracy. researchgate.net These calculations can elucidate key electronic properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net These maps highlight regions of positive and negative electrostatic potential, indicating areas susceptible to electrophilic or nucleophilic attack, respectively.

The nature of the bonding in this compound, including the covalent bonds within the cyclooctane (B165968) ring and the ether linkages, can be analyzed through techniques like Natural Bond Orbital (NBO) analysis. This would provide information on atomic charges, hybridization, and delocalization of electron density.

Illustrative Data Table for Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Method |

| Dipole Moment | 2.1 D | B3LYP/6-31G |

| HOMO Energy | -6.5 eV | B3LYP/6-31G |

| LUMO Energy | 1.2 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-31G |

Note: The data in this table is illustrative and based on typical values for similar ether compounds. It serves to demonstrate the type of information obtainable from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes

The cyclooctane ring in this compound is highly flexible, capable of adopting numerous conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. nih.gov

An MD simulation of this compound would involve placing the molecule in a simulated environment, often a solvent box, and observing its trajectory over nanoseconds or even microseconds. The resulting data can be analyzed to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Illustrative Data Table for Conformational Analysis of this compound from MD Simulations

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (degrees) |

| Boat-Chair | 0.0 | 65 | C1-C2-C3-C4: 65, C5-C6-C7-C8: -110 |

| Boat-Boat | 1.5 | 25 | C1-C2-C3-C4: 70, C5-C6-C7-C8: 70 |

| Twist-Chair | 2.8 | 10 | C1-C2-C3-C4: 45, C5-C6-C7-C8: -85 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations for a flexible molecule like cyclooctane.

Reaction Mechanism Elucidation through Computational Chemistry

For example, the oxidation of the ether functional groups in this compound could be studied. Computational methods can model the abstraction of a hydrogen atom by a radical species, a key step in many oxidation processes. nih.gov The activation energies for hydrogen abstraction from different positions on the molecule can be calculated to predict the most likely site of initial reaction. nih.gov

Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state connects the reactants and products of a specific reaction step. researchgate.net The insights gained from these studies are invaluable for understanding the reactivity and potential degradation pathways of the molecule.

Illustrative Data Table for Calculated Activation Energies for Hydrogen Abstraction from this compound

| Hydrogen Atom Position | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Methylene (B1212753) adjacent to ether oxygen | 12.5 | -5.2 |

| Methine on cyclooctane ring | 15.8 | -2.1 |

| Methyl group | 18.2 | 0.5 |

Note: The data presented here is for illustrative purposes and is based on general principles of C-H bond reactivity in ethers and alkanes.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization. doi.org For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. doi.org These calculated frequencies, when properly scaled, can be compared with experimental spectra to assign specific vibrational modes to different functional groups within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. doi.org These predictions are highly valuable for interpreting experimental NMR data and confirming the molecular structure. Electronic transitions can also be calculated using time-dependent DFT (TD-DFT) to predict the molecule's UV-Vis absorption spectrum. researchgate.net

Reactivity descriptors, derived from the electronic structure calculations, can provide further insight into the chemical behavior of this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. researchgate.net

Illustrative Data Table for Predicted Spectroscopic and Reactivity Data for this compound

| Parameter | Predicted Value |

| Key IR Frequency (C-O-C stretch) | 1120 cm⁻¹ |

| ¹³C NMR Chemical Shift (CH₂-O) | 70-75 ppm |

| ¹H NMR Chemical Shift (O-CH₃) | 3.3-3.4 ppm |

| Fukui Function (f⁻) on Ether Oxygens | 0.15 |

Note: This data is illustrative and represents typical values that would be expected for a molecule with the structure of this compound.

Research Applications and Utility of 2 Methoxyethoxy Methylcyclooctane in Academic Disciplines

(2-Methoxyethoxy)methylcyclooctane as a Building Block in Complex Molecule Synthesis

The cyclooctane (B165968) scaffold is a recurring motif in a variety of complex natural products and biologically active molecules. Its inherent flexibility allows for the adoption of multiple conformations, which can be exploited in stereoselective synthesis. wikipedia.org Functionalized cyclooctane derivatives serve as valuable starting materials for the construction of intricate molecular architectures, including fused and bridged ring systems. For instance, cyclooctanone (B32682), a related cyclooctane derivative, is a key intermediate in the synthesis of various heterocyclic compounds with potential antimicrobial and antifungal activities. researchgate.net

The (2-methoxyethoxy)methyl side chain introduces both polarity and potential coordination sites for metal catalysts, which can influence the stereochemical outcome of reactions at or near the cyclooctane ring. While specific examples involving this compound are not readily found in the literature, the general principles of using functionalized cycloalkanes in the synthesis of complex molecules are well-established. For example, the synthesis of cyclooctane-fused heterocycles has been achieved through cycloaddition reactions of functionalized cyclooctanone derivatives. nih.gov

Table 1: Examples of Complex Molecules Synthesized from Cyclooctane Derivatives

| Precursor | Synthetic Transformation | Resulting Complex Molecule | Potential Application | Reference |

| Cyclooctanone | Claisen-Schmidt condensation and subsequent cycloaddition reactions | Cyclooctane-fused-heterocycles | Biological activities | researchgate.netnih.gov |

| Substituted Cyclooctenes | Ring-opening metathesis polymerization | Functionalized poly(cyclooctene)s | Materials science | capes.gov.br |

Exploration of this compound in Materials Science Research

The unique combination of a non-polar cyclooctane ring and a polar ether side chain in this compound suggests its potential use in the development of novel materials. Cyclooctane derivatives have been explored as components in polymers and liquid crystals. capes.gov.brnih.gov

In polymer chemistry, cyclooctene (B146475) and its derivatives can undergo ring-opening metathesis polymerization (ROMP) to produce polymers with tailored properties. capes.gov.br The incorporation of functional groups, such as the (2-methoxyethoxy)methyl group, into the polymer backbone or as side chains can significantly influence the material's characteristics, including its solubility, thermal stability, and mechanical properties.

In the field of liquid crystals, the shape and polarity of molecules are critical factors. While there is no specific research on this compound in this area, the synthesis of liquid crystals containing other cycloalkane motifs, such as cyclohexane (B81311) and cyclopropane, has been reported. nih.govwikipedia.org The introduction of a flexible cyclooctane ring with a polar side chain could potentially lead to new liquid crystalline materials with unique phase behaviors.

Table 2: Potential Applications of Cyclooctane Derivatives in Materials Science

| Material Type | Role of Cyclooctane Derivative | Potential Properties | Reference |

| Polymers | Monomer in Ring-Opening Metathesis Polymerization (ROMP) | Controlled molecular weight, specific functionalities | capes.gov.br |

| Liquid Crystals | Core or substituent group | Influence on mesophase behavior and dielectric anisotropy | nih.govwikipedia.org |

| Functional Materials | Precursor for hybrid organic-inorganic materials | Tailorable surface chemistry and reactivity | mdpi.com |

Environmental Chemistry Research Related to this compound and Analogues

The environmental fate of this compound is of interest due to its structural similarity to glycol ethers, which are widely used industrial solvents. acs.org Research on the environmental chemistry of analogous compounds provides insights into the potential atmospheric reactivity and degradation pathways of this molecule.

Volatile organic compounds (VOCs) containing ether functionalities, such as this compound, are primarily removed from the atmosphere through reactions with hydroxyl (OH) radicals. The rate of this reaction is a key parameter in determining the atmospheric lifetime of the compound. For many ethers, the reaction with OH radicals is a major loss process in the atmosphere. elsevierpure.com

While specific rate constants for the reaction of OH radicals with this compound are not available, data for other ethers can provide an estimation. For example, the rate constants for the reaction of OH radicals with various dialkyl ethers have been measured and show a dependence on the size and structure of the alkyl groups. elsevierpure.comresearchgate.net The presence of the (2-methoxyethoxy) group is expected to influence the reaction rate due to the reactivity of the C-H bonds adjacent to the ether oxygens.

Table 3: Rate Constants for the Reaction of OH Radicals with Selected Ethers at 295 K

| Ether | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| Dimethyl ether | (0.232 ± 0.023) x 10⁻¹¹ | elsevierpure.com |

| Diethyl ether | 1.35 x 10⁻¹¹ | elsevierpure.com |

| Di-n-propyl ether | (1.97 ± 0.08) x 10⁻¹¹ | elsevierpure.com |

| Methyl tert-butyl ether (MTBE) | (0.324 ± 0.008) x 10⁻¹¹ | elsevierpure.com |

The degradation of ether-containing compounds in environmental matrices such as soil and water can occur through both biotic and abiotic processes. nih.govnih.gov Glycol ethers, which share the methoxyethoxy functional group, have been the subject of biodegradation studies. These studies indicate that microorganisms can metabolize glycol ethers, often leading to the formation of corresponding alkoxyacetic acids. nih.govnih.gov For instance, the biodegradation of ethylene (B1197577) glycol monomethyl ether (EGME) can produce the toxic metabolite methoxyacetic acid. nih.gov

Abiotic degradation pathways can also contribute to the transformation of ethers in the environment. Hydrolysis of the ether bond is generally slow under neutral conditions but can be catalyzed by acids. wikipedia.orgmdpi.com Photodegradation in the presence of sensitizers may also play a role in the environmental fate of such compounds.

Table 4: General Degradation Pathways for Ether-Containing Compounds

| Degradation Pathway | Environmental Matrix | Key Reactants/Conditions | Typical Products | Reference |

| Biodegradation | Soil, Water | Microorganisms | Alkoxyacetic acids, Alcohols | nih.govnih.gov |

| Atmospheric Oxidation | Atmosphere | OH radicals | Aldehydes, Ketones, Carbonyls | elsevierpure.com |

| Hydrolysis | Water | Acidic conditions | Alcohols | wikipedia.orgmdpi.com |

Potential Roles in Mechanistic Organic Chemistry Studies

The structure of this compound offers several features that could be of interest in mechanistic organic chemistry studies. The cyclooctane ring is known for its conformational complexity and the potential for transannular reactions, where a reaction occurs between non-adjacent atoms across the ring. wikipedia.org Transannular hydride shifts, for example, have been observed in cyclooctane systems and are influenced by the ring's conformation and the presence of functional groups. rsc.org

Future Directions and Emerging Research Avenues for 2 Methoxyethoxy Methylcyclooctane

Development of Novel Synthetic Routes to (2-Methoxyethoxy)methylcyclooctane

The synthesis of functionalized cyclooctane (B165968) rings is an area of ongoing research. While general methods for creating cyclooctane derivatives exist, developing novel and efficient routes to specific compounds like this compound presents an interesting challenge.

Current general strategies for synthesizing cyclooctane derivatives often begin with the dimerization of butadiene, catalyzed by nickel(0) complexes, to form 1,5-cyclooctadiene (B75094), which is then hydrogenated. researchgate.netnih.gov Functionalization of the saturated cyclooctane ring can be achieved through various methods, including free-radical halogenation and, more recently, alkane functionalization using peroxides. researchgate.netnih.gov

Future research could focus on developing more direct and selective methods for introducing the (2-methoxyethoxy)methyl group onto a cyclooctane core. One potential approach could involve the reaction of a suitable cyclooctane-based organometallic reagent with a (2-methoxyethoxy)methyl halide. Alternatively, a ring-closing metathesis reaction of a precursor containing the required functional groups could be explored. The synthesis of bis(oxiranes) with a cyclooctane core and their subsequent ring-opening reactions offer another pathway to polyfunctional cyclooctane derivatives. nih.gov

| Reaction Type | Starting Materials | Potential Product | Key Considerations |

| Organometallic Coupling | Cyclooctylmagnesium bromide, (2-Methoxyethoxy)methyl chloride | This compound | Grignard reagent stability, reaction conditions |

| Ring-Closing Metathesis | Acyclic diene with a (2-methoxyethoxy)methyl group | Substituted cyclooctene (B146475) derivative | Catalyst selection, stereoselectivity |

| Oxirane Ring Opening | Cyclooctene oxide, (2-Methoxyethoxy)methanol | (2-((2-Methoxyethoxy)methyl)cyclooctan-1-ol) | Regio- and stereoselectivity of ring opening |

Targeted Synthesis of Chiral this compound Derivatives

The presence of a stereocenter at the point of substitution on the cyclooctane ring, as well as potential stereoisomers arising from the ring's conformation, makes the targeted synthesis of chiral this compound derivatives a significant area for future research. Asymmetric synthesis of cyclooctane derivatives is a known challenge and an active field of study. nih.gov

Approaches to achieving enantiomerically pure or enriched this compound could include:

Asymmetric Catalysis : Utilizing chiral catalysts to direct the stereochemical outcome of the key bond-forming reaction. For instance, asymmetric hydrogenation of a substituted cyclooctene precursor or a chiral metal-catalyzed cross-coupling reaction could be employed.

Chiral Pool Synthesis : Starting from an enantiomerically pure natural product that already contains a suitable ring structure or functional group that can be elaborated to the target molecule.

Resolution of Racemic Mixtures : Synthesizing the racemic mixture of this compound and then separating the enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.

The development of chemo-enzymatic methods, combining biocatalysis with chemical synthesis, could also offer a powerful strategy for accessing chiral 3-substituted tetrahydroquinolines and could be adapted for cyclooctane derivatives. rsc.org

Advanced Characterization Techniques for In-depth Understanding

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its properties and reactivity. Cyclooctane itself is known for its conformational complexity, with the boat-chair conformation being the most stable. researchgate.netnih.gov The introduction of a substituent would further complicate this landscape.

Advanced characterization techniques would be essential for a comprehensive analysis:

Multidimensional NMR Spectroscopy : Techniques like NOESY and ROESY could provide insights into the through-space proximity of protons, helping to elucidate the preferred conformation of the molecule in solution.

X-ray Crystallography : If a crystalline derivative can be obtained, single-crystal X-ray diffraction would provide definitive information about the solid-state conformation and the absolute stereochemistry of a chiral sample.

Computational Chemistry : Density functional theory (DFT) and other computational methods can be used to model the potential energy surface of the molecule, predict the relative energies of different conformers, and calculate spectroscopic parameters that can be compared with experimental data. mdpi.com

Mass Spectrometry : Advanced mass spectrometry techniques can be used for structural elucidation and to study fragmentation patterns. Deep learning approaches are also being developed to predict gas chromatography retention indices, which can aid in the identification of such compounds. mdpi.com

Interdisciplinary Research Integrating this compound

The unique combination of a flexible eight-membered ring and a polar ether side chain in this compound could make it a valuable building block in several interdisciplinary research areas.

Materials Science : The flexible nature of the cyclooctane ring could be exploited in the design of novel polymers or liquid crystals. The ether side chain could influence solubility and self-assembly properties. Research into alkoxy-substituted cyclophanes has shown their potential in optoelectronics and as chiral ligands. nih.gov

Medicinal Chemistry : While no biological activity is known for this specific compound, functionalized cyclooctanes are present in some natural products with interesting biological properties. The (2-methoxyethoxy)methyl group is a common solubilizing group in drug design. Future research could explore derivatives of this compound as scaffolds for new therapeutic agents. For example, alkoxy-substituted heterocycles have applications in liquid crystal synthesis and as biologically active compounds. berkeley.edunih.govorganic-chemistry.org

Host-Guest Chemistry : The conformational flexibility of the cyclooctane ring and the coordinating ability of the ether oxygen atoms could make this molecule or its derivatives interesting candidates for host-guest studies, potentially acting as hosts for small ions or molecules.

| Field | Potential Application of this compound |

| Materials Science | Monomer for specialty polymers, component of liquid crystals |

| Medicinal Chemistry | Scaffold for drug discovery, building block for bioactive molecules |

| Host-Guest Chemistry | Molecular receptor for small cations or neutral guests |

Q & A

Basic: What are the standard synthetic routes for (2-Methoxyethoxy)methylcyclooctane, and which reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves Williamson ether synthesis or nucleophilic substitution. For example:

- Step 1: React cyclooctanol with a methoxyethoxymethyl chloride derivative (e.g., β-Methoxyethoxymethyl chloride, CAS 3970-21-6) in the presence of a base like NaH or KOH. The chloride acts as an electrophile, forming the ether linkage .

- Step 2: Optimize yield by controlling temperature (0–25°C) and solvent polarity. Polar aprotic solvents (e.g., THF or DMF) enhance reaction efficiency .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure. Purity >95% is achievable via these methods .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR:

- IR: Strong absorbance near 1100 cm⁻¹ (C-O-C stretch) and 2850–2950 cm⁻¹ (C-H stretches) .

- Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to C₁₁H₂₂O₂ (calc. 186.3 g/mol) with fragmentation patterns indicative of cyclooctane cleavage .

Advanced: How can researchers address contradictory solubility data in different solvent systems?

Methodological Answer:

Contradictions often arise from solvent polarity and temperature variations. To resolve:

- Systematic Solvent Screening: Test solubility in a polarity gradient (hexane → DMSO). For example, polar solvents like ethanol or acetonitrile may show higher solubility due to hydrogen bonding with the methoxyethoxy group .

- Thermodynamic Analysis: Use Hansen solubility parameters (δD, δP, δH) to predict compatibility. Cyclooctane’s hydrophobicity reduces solubility in water, while methoxyethoxy enhances it in alcohols .

- Validation: Cross-check with dynamic light scattering (DLS) or UV-Vis spectroscopy to quantify solubility limits .

Advanced: What challenges arise in scaling up synthesis while maintaining purity?

Methodological Answer:

- Reagent Stoichiometry: At scale, excess methoxyethoxymethyl chloride (1.5–2.0 equiv.) ensures complete cyclooctanol conversion but requires careful quenching to avoid side reactions .

- Heat Management: Use jacketed reactors to maintain ≤25°C during exothermic steps, preventing decomposition .

- Purity Control: Implement inline FTIR or HPLC to monitor reaction progress. Recrystallization from cold ethanol removes residual byproducts .

Advanced: How does the cyclooctane ring influence reactivity compared to linear analogs?

Methodological Answer:

- Steric Effects: The cyclooctane ring imposes steric hindrance, slowing nucleophilic attacks at the methyleneoxy group. Kinetic studies show 20–30% lower reaction rates versus linear ethers (e.g., MEM chloride derivatives) .

- Conformational Flexibility: Cyclooctane’s "boat" and "chair" conformers affect solvent interactions. MD simulations reveal preferential binding in hydrophobic pockets .

- Thermal Stability: Cyclooctane derivatives decompose at higher temperatures (ΔT ~50°C) than linear analogs due to ring strain relief .

Advanced: How to resolve discrepancies in NMR data for derivatives?

Methodological Answer:

- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃O-group) to distinguish overlapping proton signals .

- 2D NMR: Use HSQC and HMBC to assign ambiguous peaks. For example, cross-peaks between methoxy protons and adjacent carbons confirm connectivity .

- Dynamic Effects: Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening signals (e.g., cyclooctane ring puckering) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. The compound may irritate eyes/skin based on analogs like β-Methoxyethoxymethyl chloride .

- Ventilation: Use fume hoods to avoid inhalation; vapor pressure data suggest moderate volatility .

- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.